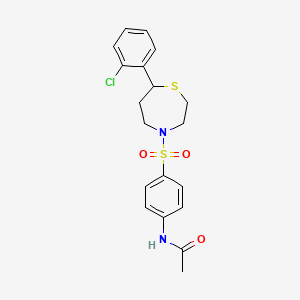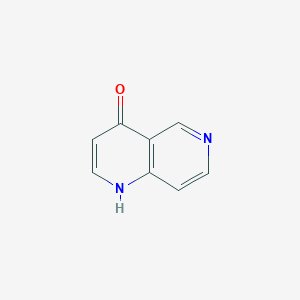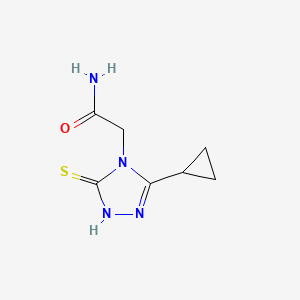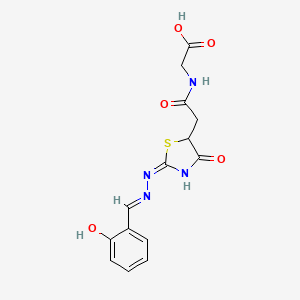
N-(2-(1,5-ジメチル-1H-ピラゾール-3-イル)エチル)-4-メチルチオフェン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-methylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C13H17N3OS and its molecular weight is 263.36. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-methylthiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-methylthiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
N-(2-(1,5-ジメチル-1H-ピラゾール-3-イル)エチル)-4-メチルチオフェン-2-カルボキサミド の科学研究における用途についての包括的な分析を紹介します。
抗菌活性
N-(2-(1,5-ジメチル-1H-ピラゾール-3-イル)エチル)-4-メチルチオフェン-2-カルボキサミド: は、抗菌研究で有望な結果を示しています。その構造により、細菌細胞壁と相互作用し、その完全性を破壊して細胞死を引き起こします。 この化合物は、グラム陽性菌とグラム陰性菌の両方のさまざまな細菌株に対して試験されており、広範囲の抗菌特性を示しています .
抗がんの可能性
研究により、この化合物は有意な抗がん活性を示すことが示されています。それは細胞シグナル伝達経路を妨害することにより、がん細胞のアポトーシスを誘導できます。 研究では、乳がん、肺がん、前立腺がんを含む複数のがん細胞株に対するその有効性が示されています . この化合物は、正常な細胞を温存しながらがん細胞を選択的に標的にできるため、がん治療の候補となります。
抗炎症作用
N-(2-(1,5-ジメチル-1H-ピラゾール-3-イル)エチル)-4-メチルチオフェン-2-カルボキサミド の抗炎症の可能性は、さまざまな研究で調査されてきました。それは、炎症性サイトカインの産生を阻害し、動物モデルにおける炎症を軽減することができます。 これは、関節リウマチや炎症性腸疾患などの炎症性疾患の治療のための潜在的な治療薬となります .
抗リーシュマニア活性
この化合物は、抗リーシュマニア活性について評価されており、リーシュマニア寄生虫に対して有望な結果を示しています。それはこれらの寄生虫の増殖と増殖を阻害することができ、リーシュマニア症の治療のための潜在的な治療薬となります。この化合物は、in vitroとin vivoの両方で有効性があるため、この見過ごされがちな熱帯病と闘う可能性があります。
これらの多様な用途は、N-(2-(1,5-ジメチル-1H-ピラゾール-3-イル)エチル)-4-メチルチオフェン-2-カルボキサミド が科学研究や治療開発のさまざまな分野で大きな可能性を持っていることを示しています。
抗菌活性 抗がんの可能性 抗炎症作用 : 抗酸化活性 : 抗ウイルス用途 : 神経保護効果 : 抗糖尿病の可能性 : 抗リーシュマニア活性
特性
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-9-6-12(18-8-9)13(17)14-5-4-11-7-10(2)16(3)15-11/h6-8H,4-5H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKGVRKFNMMKRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)C2=CC(=CS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide](/img/structure/B2532016.png)



![5-methyl-2-(methylsulfanyl)-N-phenyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2532024.png)


![Ethyl 4-(2,5-dimethoxyphenyl)-6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2532030.png)

![N'-(2,4-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2532032.png)



![N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-phenylquinoline-4-carboxamide](/img/structure/B2532038.png)
